Amifostine Thiol-13C3 Dihydrochloride
Description
Properties
Molecular Formula |
C₂¹³C₃H₁₆Cl₂N₂S |
|---|---|
Molecular Weight |
210.14 |
Synonyms |
2-[(3-Aminopropyl)amino]ethanethiol-13C3 Hydrochloride; WR 1065-13C3 |
Origin of Product |
United States |
Preclinical Investigations of Cytoprotective and Radioprotective Mechanisms
Molecular Basis of Free Radical Scavenging Activity
A primary mechanism of WR-1065's protective action is its ability to neutralize harmful reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents. This is achieved through both direct chemical interaction and by bolstering the cell's own antioxidant defenses.
Direct Quenching of Reactive Oxygen Species in Cellular Models
The active thiol form of amifostine (B1664874), WR-1065, is a potent antioxidant capable of directly scavenging free radicals. nih.gov This action is a cornerstone of its ability to prevent cellular injury from radiation and chemotherapy. nih.gov The chemical structure of WR-1065 allows it to donate a hydrogen atom, effectively neutralizing highly reactive hydroxyl radicals (•OH), which are a major source of indirect DNA damage from ionizing radiation. nih.govnih.gov This direct scavenging is most effective when the compound is present at the site of ROS generation, such as in the vicinity of DNA, at the moment of irradiation. nih.gov The direct free radical scavenging activity of WR-1065 is relatively short-lived, lasting from approximately 30 minutes to an hour after cellular uptake. nih.gov This immediate, localized neutralization of ROS prevents damage to critical macromolecules, including DNA, proteins, and lipids, thereby reducing cell death. nih.govyoutube.com
Contribution to Endogenous Antioxidant Capacity in Experimental Systems
Beyond its role as a direct scavenger, WR-1065 also enhances the cell's intrinsic antioxidant capabilities. nih.gov Studies have shown that treatment with WR-1065 can lead to an increase in the levels and activity of endogenous antioxidant enzymes. nih.govnih.gov A key enzyme affected is Manganese Superoxide (B77818) Dismutase (MnSOD), an antioxidant enzyme located within the mitochondria. nih.gov Even at low, non-cytoprotective concentrations, WR-1065 has been observed to increase MnSOD protein levels and activity. nih.gov This induced mechanism provides a more extended period of protection against free radical damage compared to the short-lived direct scavenging action. nih.gov By upregulating enzymes like MnSOD, WR-1065 helps to manage the oxidative stress that can persist long after the initial radiation exposure, contributing to its protective effects against delayed cellular damage. nih.govnih.gov
Modulation of DNA Damage and Repair Pathways in Cellular and Ex Vivo Models
WR-1065 exerts significant influence over the integrity of the genome following cytotoxic insults by reducing initial DNA damage and affecting subsequent cellular responses to that damage.
Attenuation of Radiation-Induced DNA Strand Breaks
In cultured Chinese hamster ovary (CHO) cells, WR-1065 has demonstrated a protective effect against the formation of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) induced by gamma rays. nih.gov The presence of the drug during irradiation reduces the initial number of these critical DNA lesions. nih.gov However, the measured reduction in strand breaks does not always fully account for the total level of radioprotection observed in cell survival assays, suggesting that the compound's protective mechanisms are more complex than simply reducing the initial amount of DNA damage. nih.gov Interestingly, while pre-irradiation treatment with WR-1065 protects against the induction of breaks, it has also been observed to slow the rate of SSB rejoining. nih.gov
| Experimental Model | Radiation Type | DNA Lesion Type | Effect of WR-1065 | Reference |
| Chinese Hamster Ovary (CHO) Cells | Gamma-rays | Single-Strand Breaks (SSBs) | Protection against induction | nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Gamma-rays | Double-Strand Breaks (DSBs) | Protection against induction | nih.gov |
Mitigation of Delayed Genomic Instability in Irradiated Cell Lines
A significant delayed consequence of radiation exposure is genomic instability, which can manifest in the progeny of surviving cells. WR-1065 has been shown to be effective in mitigating this delayed effect. nih.govuiowa.edu In human colorectal cancer cell lines (RKO36), high concentrations (4 mM) of WR-1065 administered before irradiation protected cells from both immediate cell death and delayed genomic instability. nih.gov Notably, even lower, non-toxic concentrations (40 μM) that did not protect against initial cell death were still effective in significantly decreasing the incidence of delayed genomic instability in the descendants of irradiated cells. nih.govuiowa.edu This long-term protection is linked to the induction of endogenous antioxidant enzymes like MnSOD, as the direct radical scavenging effect of WR-1065 is transient. nih.gov
| Cell Line | WR-1065 Concentration | Effect on Immediate Cell Death | Effect on Delayed Genomic Instability | Reference |
| RKO36 | 4 mM | Protective | Mitigated | nih.gov |
| RKO36 | 40 µM | Not Protective | Mitigated | nih.gov |
Influence on Mutagenesis in Preclinical Cell Systems
Amifostine and its active form, WR-1065, have been shown to protect against radiation- and chemotherapy-induced mutagenesis. nih.gov Studies have demonstrated that WR-1065 can reduce the frequency of radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in vitro. dntb.gov.ua Furthermore, amifostine was effective in reducing cyclophosphamide-induced mutations at the HPRT locus in mouse splenocytes. nih.gov This antimutagenic effect was observed even when the drug was administered after the mutagen, suggesting that mechanisms beyond simple free-radical scavenging are involved. nih.gov The mechanisms protecting against mutagenesis appear to be distinct from those protecting against cell killing and can be effective at much lower drug concentrations. nih.gov
| Agent | Model System | Mutagen | Locus | Effect of Amifostine/WR-1065 | Reference |
| WR-1065 | In vitro cell culture | Radiation | HPRT | Reduced mutation frequency | dntb.gov.ua |
| Amifostine | Mouse splenocytes | Cyclophosphamide | HPRT | Reduced mutation frequency | nih.gov |
Enhancement of DNA Repair Kinetics and Fidelity
Preclinical evidence suggests that the protective effects of amifostine's active metabolite, WR-1065, extend to the modulation of DNA repair processes. In vitro studies have indicated that WR-1065 can activate DNA repair signaling pathways. nih.gov The presence of the thiol group is crucial in scavenging free radicals generated by radiation and certain chemotherapeutic agents, thereby reducing the initial burden of DNA damage. nih.gov While direct quantitative data on the enhancement of DNA repair kinetics and fidelity for the 13C3 labeled version is not available in public literature, the established mechanisms of the non-labeled form suggest a significant role in maintaining genomic integrity. Studies on the non-labeled form have shown that it can mitigate radiation-induced genomic instability in surviving cells. nih.gov
Impact on Cell Cycle Progression and Signal Transduction
Amifostine Thiol-13C3 Dihydrochloride, through its active metabolite, exerts significant influence over cell cycle progression and key signaling pathways, contributing to its cytoprotective effects.
Induction of Cell Cycle Arrest in Response to Stressors
The active metabolite of amifostine, WR-1065, has been shown to induce cell cycle arrest, providing a window for cellular repair mechanisms to act before damaged cells can proceed with division. In Chinese hamster ovary (CHO) K1 cells, exposure to 4 mM WR-1065 for up to 6 hours resulted in an accumulation of cells in the G2/M phase. nih.gov This effect is dose-dependent, with concentrations from 4 µM to 4 mM being effective in altering cell cycle distribution. nih.gov Studies in human colon cancer cells (HCT116) have demonstrated that amifostine can induce a G1 arrest in a p53-proficient manner. nih.gov This suggests that the presence of functional p53 is a key determinant in the cell cycle response to amifostine. The cytoprotective effect against certain agents like etoposide (B1684455) and carboplatin (B1684641) is believed to occur mainly through a mechanism of cell rescue, which is intrinsically linked to the ability of the cell to halt its cycle and repair damage. nih.gov
| Cell Line | Compound Concentration | Duration of Exposure | Observed Effect on Cell Cycle | Reference |
| CHO K1 | 4 mM | Up to 6 hours | Accumulation of cells in G2/M phase | nih.gov |
| CHO AA8 | 4 µM - 4 mM | 30 minutes | Redistribution of cells with accumulation in G2 | nih.gov |
| HCT116 (p53-proficient) | Not specified | Not specified | G1 arrest | nih.gov |
Regulation of Key Signaling Pathways (e.g., JNK-p53 Axis)
A critical aspect of amifostine's mechanism is its ability to activate the c-Jun N-terminal kinase (JNK)-p53 signaling axis. This activation occurs through a non-genotoxic pathway, meaning it does not rely on causing DNA damage to initiate a response. jcu.cz The aminothiol (B82208) WR-1065 selectively activates JNK, which in turn leads to the phosphorylation of p53 at Thr-81. This phosphorylation contributes to the stabilization and activation of p53. researchgate.net Activated p53 can then transcriptionally regulate a host of genes involved in cell cycle arrest and apoptosis, providing a molecular basis for the differential protection observed between normal and tumor cells, as many tumor cells have mutated or non-functional p53. nih.govjcu.cz
Effects on Topoisomerase IIα Activity and Cellular Processes
Preclinical studies have revealed that WR-1065 can modulate the activity of topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation. In Chinese hamster ovary (CHO) AA8 cells, WR-1065 at concentrations ranging from 4 µM to 4 mM reduced topoisomerase IIα activity by approximately 50%. nih.gov This inhibition of enzyme activity is consistent with the observed G2 phase cell cycle arrest. nih.gov The reduction in topoisomerase IIα activity is also associated with a decrease in the phosphorylation level of the enzyme. nih.gov It is noteworthy that while WR-1065 inhibits topoisomerase IIα, it does not affect topoisomerase I activity. nih.gov
| Cell Line | Compound Concentration | Reduction in Topoisomerase IIα Activity | Reference |
| CHO AA8 | 4 µM - 4 mM | ~50% | nih.gov |
| CHO K1 | 4 mM | ~50% | nih.gov |
Differential Cellular Uptake and Metabolism in Preclinical Models
The selective protection of normal tissues by amifostine is a cornerstone of its clinical utility and is rooted in its differential uptake and metabolism.
Investigation of Cellular Transport Mechanisms in Vitro
The prodrug amifostine is dephosphorylated by alkaline phosphatase, which is more abundant on the membrane of normal cells compared to tumor cells, to its active thiol metabolite, WR-1065. This active form is then transported into cells. In vitro studies using RKO36 cells have shown that the uptake of WR-1065 into cells is rapid, occurring within 5 to 10 minutes. nih.gov This differential metabolism and subsequent rapid uptake into normal tissues are believed to be key factors contributing to the selective cytoprotection observed. nih.gov The use of this compound in future in vitro transport studies would allow for precise quantification of uptake kinetics and intracellular localization, further elucidating the mechanisms of its selective action.
Role of Plasma Membrane-Bound Alkaline Phosphatase in Activation
The activation of the prodrug amifostine is critically dependent on the enzyme alkaline phosphatase, which is bound to the plasma membrane of cells. nih.govresearchgate.net Amifostine is dephosphorylated by this enzyme to produce its active free-thiol metabolite, WR-1065. nih.gov This conversion is the pivotal step that enables the compound's cytoprotective activities. researchgate.net
The selective protection of normal tissues by amifostine is largely attributed to the differential activity of alkaline phosphatase in normal versus tumor tissues. nih.gov Normal tissues, particularly their capillary endothelium, exhibit high concentrations of membrane-bound alkaline phosphatase. nih.govclinigengroup.com This high enzymatic activity ensures the efficient and rapid conversion of circulating amifostine into its active thiol form, WR-1065, which can then be taken up by the surrounding healthy cells. nih.govnih.gov
In contrast, tumor tissues often exhibit significantly lower levels of alkaline phosphatase activity. clinigengroup.com This enzymatic deficiency is noted in both the tumor cells themselves and in the associated tumor vasculature and stroma. nih.govnih.gov The poor vascularization typical of many tumors can further impair the delivery of the prodrug to the cancer cells. clinigengroup.com Consequently, the conversion of amifostine to the protective WR-1065 metabolite is substantially reduced in the tumor microenvironment. clinigengroup.comnih.gov This disparity in enzyme activity forms a strong biochemical basis for the selective cytoprotection observed in normal tissues. nih.govnih.gov
One study highlighted that the specific activity of alkaline phosphatase could be up to 275-fold higher in normal lung cells compared to non-small cell lung cancer cells. clinigengroup.com Immunohistochemical analysis of various tissues confirmed this disparity, showing strong alkaline phosphatase reactivity in normal breast, lung, colon, and head and neck tissues, while a majority of their malignant counterparts showed a dramatic loss of this enzyme's expression. nih.gov
| Tissue Type | AP Expression in Normal Tissue/Vasculature | AP Expression in Tumor Tissue/Vasculature | Reference |
|---|---|---|---|
| General | High activity in normal endothelium. | Low activity or absence in tumoral endothelium and stroma. | nih.gov |
| Lung | Specific activity can be up to 275-fold higher in normal lung cells. | Significantly lower activity in non-small cell lung cancer (NSCLC) cells. | clinigengroup.com |
| Breast, Colon, Head & Neck | Consistently strong nuclear and cytoplasmic AP reactivity in epithelium, fibroblasts, and vessels. | 60% of tumors showed loss of AP expression; only 10-15% showed some reactivity, confined to epithelial cells. Tumor vessels had very low AP reactivity (6-17%). | nih.gov |
Preferential Accumulation in Normal versus Transformed Preclinical Cells
The differential activation of amifostine leads directly to its preferential accumulation in normal cells compared to transformed or cancerous cells. nih.gov Following administration, the prodrug is hydrolyzed by the abundant alkaline phosphatase in the capillary endothelium of normal tissues. clinigengroup.com This localized conversion results in a high concentration of the active metabolite, WR-1065, in the immediate vicinity of healthy cells, facilitating its rapid uptake. clinigengroup.comnih.gov
Conversely, the lower alkaline phosphatase levels and reduced vascularity within tumors mean that less WR-1065 is generated locally. clinigengroup.comnih.gov This significantly limits the amount of the active metabolite available for uptake by tumor cells. Early preclinical studies using radiolabeled amifostine confirmed this phenomenon, demonstrating that the concentrations of the drug and its metabolites were substantially higher in normal tissues—such as kidneys, bone marrow, and parotid glands—than in tumors after administration. clinigengroup.com
This selective uptake ensures that the cytoprotective effects, such as free-radical scavenging and DNA protection, are concentrated in the normal tissues where they are needed, without interfering with the cytotoxic effects of therapy on the tumor. nih.gov Studies have shown that even when the active metabolite WR-1065 is directly applied to cultured cells, bypassing the need for alkaline phosphatase activation, it can still exert a preferential radioprotective effect on normal human fibroblasts compared to fibrosarcoma cells, suggesting that other mechanisms beyond differential uptake may also contribute to selectivity. nih.gov
| Tissue Type | Finding | Implication | Reference |
|---|---|---|---|
| Rodent Models (General) | Concentrations of radiolabelled amifostine and its metabolites were much higher in normal tissues than in tumors following injection. | Demonstrates selective uptake and concentration in normal tissues. | clinigengroup.com |
| Kidneys and Parotid Glands vs. Tumor | Concentrations of WR-1065 were higher in these normal tissues compared to tumor tissue. | Highlights tissue-specific preferential accumulation in key organs at risk for toxicity. | clinigengroup.com |
| Cultured Normal vs. Cancer Cells | WR-1065, which penetrates cells directly, showed a preferential radioprotective effect on human diploid fibroblasts vs. HT-1080 fibrosarcoma cells. | Suggests that mechanisms beyond differential activation and uptake contribute to selectivity. | nih.gov |
| Human Ovarian (A2780) and Breast (MCF7) Cancer Cells | Pretreatment with WR-1065 had no statistically significant effect on the cytotoxicity of 16 different anticancer drugs. | Confirms that the active metabolite does not protect tumor cells from chemotherapy. | nih.gov |
Metabolic Fate and Biotransformation Studies Utilizing Amifostine Thiol 13c3 Dihydrochloride
Pharmacokinetics and Distribution in Preclinical Animal Models (General Information for Unlabeled Amifostine)
Studies on unlabeled amifostine (B1664874) in preclinical animal models have provided foundational knowledge of its pharmacokinetic profile.
Absorption and Systemic Clearance of Labeled Compound
Upon administration, amifostine is rapidly dephosphorylated by alkaline phosphatase in tissues to form its active thiol metabolite, WR-1065. This conversion is a key step in its bioactivation. Research on unlabeled amifostine shows it is cleared quickly from the plasma. nih.govnih.gov The active thiol, WR-1065, is then taken up by cells. nih.gov The use of a ¹³C-labeled compound would be instrumental in precisely quantifying the rates of absorption and clearance without interference from endogenous thiols.
Tissue-Specific Distribution and Retention Profiles
Preclinical studies with unlabeled amifostine indicate that its active metabolite, WR-1065, and subsequent disulfide forms achieve maximal concentrations in various tissues, with notably lower concentrations in tumor tissues. nih.gov This differential uptake is believed to be a cornerstone of its selective protective effects. The application of Amifostine Thiol-13C3 Dihydrochloride would allow for more definitive mapping of its distribution and retention in specific organs and tissues.
Excretion Pathways of this compound and its Metabolites
For unlabeled amifostine, animal studies suggest that a relatively small percentage of the administered dose is excreted in the urine as the parent drug, its active thiol metabolite (WR-1065), and disulfide metabolites. nih.gov This indicates that a significant portion of the compound is taken up and metabolized within the tissues. nih.gov
Identification and Characterization of Metabolic Intermediates (General Information for Unlabeled Amifostine)
The biotransformation of amifostine's active thiol metabolite is characterized by its interaction with endogenous sulfur-containing molecules.
Elucidation of Thiol-Disulfide Exchange Reactions
The thiol group of WR-1065 can participate in thiol-disulfide exchange reactions. nih.gov This process involves the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.gov These reactions are fundamental to the biological activity of many sulfur-containing compounds. nih.gov
Formation of Mixed Disulfides with Endogenous Thiols
The active thiol metabolite of amifostine, WR-1065, is known to form mixed disulfides with endogenous thiols, such as cysteine and glutathione (B108866), as well as with disulfide bonds in proteins. This interaction is a key part of its mechanism of action and metabolism. In plasma, a significant portion of the drug exists as disulfides. nih.gov The formation of these mixed disulfides can be reversible, creating a pool of the active thiol. nih.gov
Derivatization and Further Biotransformation of Labeled Metabolites
Following the initial dephosphorylation of the parent drug, amifostine, to its active thiol, WR-1065, this key metabolite undergoes further biotransformation. The presence of the thiol (sulfhydryl) and amine functional groups on WR-1065 makes it a candidate for a variety of metabolic reactions, including oxidation and conjugation. The use of this compound is instrumental in tracking these subsequent metabolic steps.
To facilitate analysis, particularly by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), chemical derivatization of the labeled metabolites is often a necessary step. nih.govresearchgate.net Derivatization serves to improve the chromatographic properties, enhance the sensitivity of detection, and stabilize reactive functional groups. nih.govresearchgate.net For the thiol group in the 13C-labeled WR-1065 and its metabolites, alkylating agents such as iodoacetic acid can be employed. nih.govresearchgate.net For the primary amine groups, reagents like o-phthaldialdehyde (OPA) are commonly used to form fluorescent derivatives that are readily detectable. nih.govresearchgate.net
The 13C label within the amifostine thiol backbone allows researchers to distinguish drug-derived metabolites from endogenous molecules with certainty. After administration of this compound, subsequent analysis of biological samples would search for the characteristic mass shift of +3 atomic mass units in potential metabolites.
Further biotransformation pathways for the 13C-labeled WR-1065 can be investigated. These may include:
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides, such as the symmetrical disulfide of WR-1065 (WR-33278) or mixed disulfides with endogenous thiols like cysteine or glutathione.
Conjugation: The thiol group can also undergo conjugation reactions, for instance, with glutathione, a process often mediated by glutathione S-transferases. nih.gov
By employing derivatization techniques in conjunction with mass spectrometry, each of these 13C-labeled biotransformation products can be identified and quantified, providing a detailed picture of the metabolic cascade.
| Potential Labeled Metabolite | Biotransformation Process | Common Derivatization Strategy |
| 13C3-WR-1065 (Active Thiol) | Dephosphorylation of parent drug | Alkylation (e.g., with Iodoacetic Acid) followed by amine derivatization (e.g., with OPA) nih.govresearchgate.net |
| 13C6-WR-33278 (Symmetrical Disulfide) | Oxidation of two 13C3-WR-1065 molecules | Reduction to thiol form, followed by derivatization |
| Mixed Disulfide (e.g., with Glutathione) | Oxidation with endogenous thiols | Analysis via tandem MS to identify the 13C-labeled portion and the endogenous thiol |
| 13C3-Thiol Conjugates | Enzymatic conjugation (e.g., GST) | Liquid chromatography-mass spectrometry (LC-MS) based methods to detect the mass of the conjugate |
Investigation of Metabolic Pathways via Isotopic Tracing
Isotopic tracing with stable, non-radioactive isotopes like Carbon-13 is a cornerstone of modern metabolic research. nih.gov By introducing this compound into a biological system, the journey of the carbon atoms from the drug molecule can be followed as they are incorporated into various endogenous metabolic pathways.
Once this compound is metabolized, the 13C-labeled portions of the molecule can potentially enter central carbon metabolism. While the primary role of the active thiol WR-1065 is cytoprotection through free radical scavenging, its constituent parts could theoretically be catabolized and utilized by the cell. nih.gov
A stable isotope-resolved metabolomics (SIRM) approach would be employed to trace the 13C label. nih.govdigitellinc.com This involves administering the labeled compound and then, at various time points, collecting biological samples (e.g., plasma, tissue extracts). These samples are then analyzed using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of 13C into a wide array of biological molecules.
For instance, the aminopropylamine portion of the 13C-labeled WR-1065 could potentially be metabolized into smaller carbon units. These labeled units could then appear in:
Amino Acids: The carbon backbone could be used in the synthesis of non-essential amino acids.
Tricarboxylic Acid (TCA) Cycle Intermediates: Labeled acetyl-CoA derived from the catabolism of the compound could enter the TCA cycle, leading to 13C enrichment in molecules like citrate, succinate, and malate.
Fatty Acids and Lipids: Labeled carbon units could be channeled into fatty acid synthesis.
The detection of a 13C signature in these endogenous molecules would provide definitive proof of the catabolic pathways involved in the ultimate breakdown of the amifostine thiol metabolite.
| Metabolic Pathway | Key Labeled Molecules to Monitor | Analytical Technique |
| Amino Acid Metabolism | 13C-labeled Alanine, Glutamate, Aspartate | LC-MS/MS, GC-MS |
| TCA Cycle | 13C-labeled Citrate, Succinate, Fumarate, Malate | LC-MS/MS, NMR |
| Fatty Acid Synthesis | 13C-labeled Palmitate, Stearate | GC-MS of fatty acid methyl esters (FAMEs) |
The use of this compound as a substrate in enzymatic assays allows for the unambiguous identification and characterization of enzymes responsible for its biotransformation. The primary and most well-understood enzymatic conversion is the dephosphorylation of the prodrug amifostine (WR-2721) to the active thiol WR-1065. nih.govnih.gov
Alkaline Phosphatase: This enzyme is crucial for the activation of amifostine. nih.govnih.govnih.gov Studies have shown that the concentration and activity of alkaline phosphatase are higher in normal tissues compared to many tumor tissues, which is a key factor in the selective protection of normal cells. nih.gov An in vitro assay using 13C-labeled amifostine (the parent prodrug of amifostine thiol) and purified alkaline phosphatase would allow for precise measurement of the formation of 13C3-WR-1065, confirming the enzyme's role and kinetics without interference from other molecules.
Beyond this initial activation, other enzymes are involved in the subsequent metabolism of the active thiol:
Glutathione S-transferases (GSTs): These enzymes could potentially catalyze the conjugation of the 13C-labeled thiol with glutathione, a detoxification pathway. nih.gov In vitro experiments with purified GST isozymes and 13C3-WR-1065 could identify which specific GSTs are involved in its clearance.
Superoxide (B77818) Dismutase (SOD): While not directly metabolizing WR-1065, studies have indicated that treatment with amifostine can lead to an increase in the activity of antioxidant enzymes like manganese superoxide dismutase (MnSOD or SOD2). researchgate.netresearchgate.net The use of a 13C-labeled compound in cellular studies allows for the correlation of the presence of the drug's metabolites with changes in the expression and activity of such enzymes.
By using this compound, researchers can definitively link the enzymatic modification of the substrate to the formation of specific, labeled products, thereby elucidating the precise roles of different enzymes in the metabolic pathway of this cytoprotective agent.
| Enzyme | Role in Amifostine Metabolism | Application of Labeled Substrate |
| Alkaline Phosphatase | Dephosphorylates the prodrug to the active thiol (WR-1065) nih.govnih.gov | Quantifying the rate of 13C3-WR-1065 formation from its labeled parent prodrug. |
| Glutathione S-transferases (GSTs) | Potential conjugation of the thiol metabolite for detoxification nih.gov | Identifying the formation of a 13C-labeled glutathione conjugate. |
| Superoxide Dismutase (SOD2) | Activity is upregulated by WR-1065, enhancing antioxidant defense researchgate.netresearchgate.net | Correlating the concentration of 13C3-WR-1065 with increased SOD2 activity in cell models. |
Advanced Analytical and Methodological Approaches for Research on Amifostine Thiol 13c3 Dihydrochloride
Application of Chromatography-Mass Spectrometry for Labeled Metabolite Analysis
The combination of liquid chromatography for physical separation and mass spectrometry for mass-based detection and identification is the cornerstone of modern bioanalysis. For Amifostine (B1664874) Thiol-13C3 Dihydrochloride, this hyphenated technique is indispensable for tracking the molecule and its metabolic products.
The primary goal of HPLC method development for Amifostine Thiol-13C3 Dihydrochloride is to achieve a clean separation from its unlabeled counterpart, endogenous matrix components, and other potential metabolites. The chromatographic behavior of the 13C3-labeled version is nearly identical to the unlabeled WR-1065, meaning that methods established for the parent drug are directly applicable. nih.govnih.gov
A common approach involves reversed-phase HPLC. nih.govijrpr.com Due to the polar nature of the thiol, derivatization is often employed to enhance retention and improve detection. nih.govresearchgate.net A validated method for the metabolite WR-1065 uses pre-column derivatization with o-phthaldialdehyde (OPA) after alkylating the free sulfhydryl group with iodoacetic acid. nih.govnih.gov This allows for robust UV or fluorescence detection.
Separation is typically achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.govijrpr.com The gradient and flow rate are optimized to ensure a short run time while maintaining sharp, symmetrical peaks, crucial for accurate quantification. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Amifostine Thiol Separation
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18, 100 x 4.6 mm | Separation based on hydrophobicity. |
| Mobile Phase | A: 0.03 M Phosphate Buffer, pH 2.7B: Methanol | Controls retention of the polar analyte. |
| Gradient | Isocratic (e.g., 60% A, 40% B) | Ensures consistent and reproducible elution. |
| Flow Rate | 1.0 - 1.5 mL/min | Balances analysis time with separation efficiency. nih.gov |
| Derivatization | OPA/Iodoacetic Acid | Improves chromatographic retention and detection sensitivity. nih.govresearchgate.net |
| Detection | UV at 340 nm or Fluorescence | Provides high sensitivity for the derivatized analyte. nih.gov |
This table is an illustrative example based on established methods for the unlabeled compound.
Tandem mass spectrometry (MS/MS) is the definitive technique for confirming the structure of Amifostine Thiol-13C3 and its metabolites. nih.govijpras.com The key advantage of using a 13C3-labeled compound is the predictable mass shift it produces. The molecular ion (precursor ion) of Amifostine Thiol-13C3 will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than its unlabeled form.
When this precursor ion is selected and fragmented in the collision cell of the mass spectrometer, the resulting product ions that retain the 13C3-labeled portion of the molecule will also exhibit a +3 Da mass shift. nih.gov This "mass tag" provides an unambiguous signature, allowing researchers to distinguish drug-related material from endogenous background ions with high confidence. embl.denih.gov This method is crucial for identifying novel metabolites, as any metabolite formed from the 13C3-labeled precursor will carry this unique mass signature. chemicalsknowledgehub.com
Table 2: Predicted Mass Shift in MS/MS Fragments of Amifostine Thiol-13C3 vs. Unlabeled Amifostine Thiol
| Compound | Precursor Ion (m/z) | Key Fragment Ion | Predicted Fragment m/z | Mass Shift (Da) |
| Unlabeled Amifostine Thiol (WR-1065) | 135.1 | [Fragment A] | x | N/A |
| Amifostine Thiol-13C3 | 138.1 | [Fragment A]-13C3 | x + 3 | +3 |
| Unlabeled Amifostine Thiol (WR-1065) | 135.1 | [Fragment B] | y | N/A |
| Amifostine Thiol-13C3 | 138.1 | [Fragment B]-13C3 | y + 3 | +3 |
This table is a hypothetical representation to illustrate the principle of mass shift in stable isotope labeling analysis.
For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior sensitivity and selectivity. nih.govmetsol.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific transition from a precursor ion to a product ion. magtechjournal.com
When quantifying Amifostine Thiol-13C3 in a biological sample (e.g., plasma, tissue homogenate), a stable isotope-labeled internal standard is used to correct for variations in sample preparation and instrument response. iris-biotech.de An ideal internal standard would be another version of Amifostine Thiol labeled with a different number of heavy atoms (e.g., 13C2 or D4).
The process involves:
Spiking the biological sample with a known amount of the internal standard.
Sample preparation, often involving protein precipitation followed by solid-phase extraction to clean up the sample. magtechjournal.com
Injection into the LC-MS/MS system.
Monitoring the specific MRM transition for the 13C3-analyte and the internal standard.
The concentration of Amifostine Thiol-13C3 is calculated from the ratio of its peak area to that of the internal standard. researchgate.net
Table 3: Example MRM Transitions for LC-MS/MS Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Amifostine Thiol-13C3 | 138.1 | 92.1 | Analyte Quantifier |
| Amifostine Thiol-13C3 | 138.1 | 75.1 | Analyte Qualifier |
| Amifostine Thiol (Unlabeled) | 135.1 | 89.1 | Internal Standard Quantifier |
| Amifostine Thiol (Unlabeled) | 135.1 | 72.1 | Internal Standard Qualifier |
Note: The m/z values are illustrative and would need to be empirically determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can track the flow of atoms through metabolic pathways. acs.org
While natural abundance 13C-NMR is limited by low sensitivity (only ~1.1% of carbon is 13C), using Amifostine Thiol-13C3 dramatically enhances the signal from the labeled carbon atoms. frontiersin.org This enhancement allows for direct observation of the compound and its metabolic fate in complex biological samples. nih.gov
After administration of the 13C3-labeled compound, researchers can acquire 13C-NMR spectra of cell extracts or biofluids over time. springernature.com The appearance of new, strong 13C signals at different chemical shifts indicates the formation of metabolites. By identifying the chemical shifts of these new peaks, it is possible to determine the structure of the metabolites and thus map the redistribution of the carbon atoms from the original drug molecule into new chemical entities. nih.gov This provides direct evidence of specific metabolic transformations.
Multidimensional NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are invaluable for studying how Amifostine Thiol-13C3 interacts with biological macromolecules like proteins or enzymes. bitesizebio.comwikipedia.org An HSQC experiment generates a 2D spectrum with correlations between directly bonded protons and carbon-13 atoms. nih.gov
Because the 13C3 label provides a specific, high-intensity signal, it acts as a probe. When the labeled thiol binds to a protein, the electronic environment around the 13C nuclei changes, causing a shift in their position (chemical shift perturbation) in the HSQC spectrum. mdpi.com By monitoring these shifts upon titration of a target protein, researchers can:
Confirm binding between the thiol and the protein. nih.gov
Identify the specific parts of the thiol molecule involved in the interaction.
Determine the binding affinity of the interaction. nih.gov
This approach provides atomic-level resolution of molecular interactions, offering critical insights into the compound's mechanism of action. mdpi.com
Development of Derivatization Strategies for Enhanced Detection
The quantitative analysis of Amifostine and its primary active metabolite, WR-1065, in biological matrices presents analytical challenges due to their chemical properties. To overcome these challenges and enhance detection sensitivity and selectivity, various derivatization strategies have been developed. These methods typically involve the chemical modification of the analyte to produce a derivative that is more amenable to detection by common analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.
Derivatization is a critical step in the analytical workflow for amifostine and its metabolites, as it addresses issues such as poor chromatographic retention, lack of a strong chromophore for UV detection, and the instability of the free thiol group in WR-1065. The selection of a derivatization reagent and method is guided by the specific functional groups present in the target molecules, namely the primary amine and the thiol group.
Ortho-Phthaldialdehyde (OPA) Derivatization for Thiol Detection
One of the most widely employed derivatization techniques for the analysis of amifostine and its metabolites involves the use of ortho-phthaldialdehyde (OPA). diva-portal.orgresearchgate.netresearchgate.netnih.gov OPA reacts with primary amines in the presence of a thiol to form highly fluorescent and UV-absorbent isoindole derivatives. diva-portal.orgnih.gov This reaction is rapid, occurring at ambient temperature, and offers the advantage of low reagent cost and relatively low background signal. researchgate.net
A key challenge in the analysis of WR-1065, the active thiol metabolite of amifostine, is the presence of a free sulfhydryl group. To address this, a common approach involves the alkylation of the free thiol group with a reagent like iodoacetic acid prior to derivatization with OPA. researchgate.netnih.gov This initial alkylation step prevents unwanted side reactions and ensures a stable derivative for analysis.
The reaction conditions for OPA derivatization, particularly the pH, play a crucial role in the selectivity of the method. nih.gov While the optimal pH for the derivatization of many endogenous amino acids is between 9 and 9.5, utilizing a higher pH, such as 11.5, can enhance the selectivity for amifostine and its metabolites by reducing the derivatization of interfering endogenous amino acids. nih.gov
The resulting OPA derivatives of amifostine and WR-1065 can be readily separated and quantified using reversed-phase HPLC with UV detection, typically at a wavelength of 340 nm. researchgate.netnih.gov This methodology has been validated for its rapidity, sensitivity, and reproducibility in human plasma, demonstrating a linear response over a significant concentration range and a low limit of detection. researchgate.netnih.gov
Table 1: HPLC Method Parameters for Amifostine and WR-1065 Analysis using OPA Derivatization
| Parameter | Value | Reference |
| Derivatization Reagent | Ortho-Phthaldialdehyde (OPA) | researchgate.netnih.gov |
| Alkylating Agent | Iodoacetic Acid | researchgate.netnih.gov |
| Detection Wavelength | 340 nm | researchgate.netnih.gov |
| Column | Eurosphere Performance (RP-18e, 100 × 4.6 mm) | researchgate.net |
| Mobile Phase | Methanol and Phosphate Buffer (0.03 M, pH 2.7) (40:60 v/v) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Limit of Detection | 0.5 µg/mL | researchgate.net |
| Linearity Range | 1-200 µg/mL | nih.gov |
Other Chemical Derivatization Techniques for Specific Metabolites
While OPA derivatization is a prevalent method, other techniques have also been explored for the analysis of amifostine and its metabolites. These alternative approaches often target the thiol group of WR-1065 and aim to improve detection sensitivity or overcome some of the limitations of OPA, such as the stability of the derivatives. nih.gov
One such alternative involves the use of thiol-specific derivatizing reagents that produce highly fluorescent products. Reagents like monobromobimane (B13751) (MB) and ThioGloTM3 have been utilized for the pre-column derivatization of WR-1065, enabling fluorimetric detection. nih.gov These methods offer high sensitivity, which is particularly advantageous when analyzing low concentrations of the metabolite in biological samples.
Another approach focuses on the enantiomeric separation of amino acids and related compounds through derivatization with OPA in the presence of a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine. nih.gov This technique allows for the indirect enantioseparation of chiral amines and amino acids, which can be crucial for understanding the stereospecific metabolism and activity of drugs. nih.gov The resulting diastereomeric derivatives can be separated on a suitable reversed-phase column and detected by fluorescence or UV spectrophotometry. nih.gov
Electrochemical detection following HPLC separation represents a non-derivatization-based alternative for the direct measurement of amifostine and WR-1065. nih.gov However, many of the reported methods, both with and without derivatization, can involve complex and time-consuming extraction procedures. nih.gov The development of simpler and more efficient sample preparation and derivatization techniques remains an active area of research to facilitate high-throughput analysis for pharmacokinetic and metabolic studies.
Investigation of Chemical Derivatization and Prodrug Strategies in Preclinical Research
Synthesis and Evaluation of Novel Thiol-Containing Conjugates
The synthesis of novel thiol-containing conjugates is a pivotal strategy in medicinal chemistry to modulate the properties of a parent compound. In the context of Amifostine (B1664874) Thiol, such modifications aim to improve its stability and cellular uptake.
Design Principles for Aminothiol-Based Research Compounds
The design of novel aminothiol (B82208) compounds, drawing from the structure of molecules like Amifostine Thiol, is guided by several key principles aimed at enhancing their protective capabilities. A primary consideration is the number and placement of thiol groups. Increasing the number of thiols can enhance the radical scavenging capacity of the molecule. nih.govnih.gov Furthermore, the strategic placement of these thiol groups, for instance, at the termini of alkyl side chains, can position them to intercept reactive oxygen species (ROS) before they can damage critical cellular components like DNA. nih.gov
Chemical Synthesis Pathways for Modified Amifostine Thiol Derivatives
The synthesis of modified Amifostine Thiol derivatives, including the conceptual synthesis of derivatives of Amifostine Thiol-13C3 Dihydrochloride, involves multi-step chemical processes. A common strategy for creating thiol-containing derivatives is to utilize a protected thiol linker, such as 2-(tritylthio)acetic acid. mdpi.com This linker can be attached to a parent molecule via ester or amide bond formation. mdpi.com
A general synthetic approach involves the following steps:
Protection of Functional Groups: The amino and thiol groups of the starting material are often protected to prevent unwanted side reactions. For instance, the thiol group can be protected with a trityl group. mdpi.com
Coupling Reaction: The protected thiol-containing linker is then coupled to the desired molecule. This can be achieved through standard coupling reactions, for example, using carbodiimide (B86325) chemistry with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). mdpi.com
Deprotection: Finally, the protecting groups are removed to yield the final thiol derivative. The trityl group, for example, can be removed using a system of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH). mdpi.com
This synthetic methodology allows for the attachment of a thiol-containing moiety to various biologically active compounds, a strategy that can be conceptually applied to this compound to create novel research compounds.
Exploration of Polymer-Conjugated Amifostine Thiol Derivatives
Polymer conjugation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of small molecule drugs. This approach has been explored for Amifostine and its active thiol metabolite.
Conjugation to Polyethylene Glycol (PEG) and other Polymers
Polyethylene glycol (PEG) is a commonly used polymer for drug conjugation due to its biocompatibility, water solubility, and ability to shield the conjugated molecule from enzymatic degradation and renal clearance. The process of attaching PEG chains to a molecule is known as PEGylation. For Amifostine, PEGylation has been investigated as a means to improve its safety profile and cytoprotective efficacy. medchemexpress.com
The conjugation of Amifostine to a 4-arm PEG has been achieved through a one-step reaction. medchemexpress.com This modification results in larger, nanoparticle-like structures with altered physicochemical properties compared to the free drug. medchemexpress.com The multivalency of PEG-thiol ligands can also enhance the stability of nanoparticles they are attached to. While specific studies on the PEGylation of this compound are not prevalent, the established methods for conjugating Amifostine provide a clear blueprint for how its isotopically labeled thiol metabolite could be similarly modified.
| Polymer | Conjugation Strategy | Potential Advantages |
| Polyethylene Glycol (PEG) | One-step reaction with multi-arm PEG | Improved stability, sustained release of active metabolite, enhanced safety profile |
| Other Biocompatible Polymers | Grafting-to or grafting-from methods | Tailored drug release profiles, targeted delivery |
Preclinical Evaluation of Enhanced Stability and Delivery
Preclinical studies on PEGylated Amifostine have demonstrated significant improvements in its stability and delivery profile. PEGylation was found to prolong the hydrolysis time of Amifostine, leading to a sustained conversion to its active thiol metabolite, WR-1065. medchemexpress.com This sustained release is a desirable feature for a cytoprotective agent.
Furthermore, the PEG-Amifostine conjugate showed a distinct cellular uptake profile and was observed to be internalized into cells and accumulate in acidic organelles over time. medchemexpress.com This altered cellular trafficking can influence the efficacy and safety of the compound. In vitro studies have indicated that PEGylated Amifostine exhibits higher efficiency in scavenging reactive oxygen species and preventing chemotherapy-induced cytotoxicity compared to free Amifostine. medchemexpress.com These findings suggest that polymer conjugation is a promising strategy for enhancing the therapeutic potential of Amifostine and, by extension, its thiol derivatives.
Assessment of Enhanced Cellular Delivery and Intracellular Release Mechanisms
A critical aspect of developing effective drug derivatives is understanding how they are taken up by cells and how the active component is released intracellularly. For thiol-containing compounds and their polymer conjugates, several mechanisms are at play.
The cellular uptake of modified compounds can be influenced by their physicochemical properties. For instance, capping the amine and thiol groups in aminothiol compounds can increase their cell permeability. nih.gov In the case of polymer conjugates like PEG-Amifostine, the larger size leads to a different internalization pathway compared to the small molecule. medchemexpress.com
The interaction with cell surface thiols has been identified as a potential mechanism for the enhanced cellular uptake of certain molecules. nih.gov This "thiol-mediated transport" can involve energy-independent membrane trafficking and endocytosis pathways that are distinct from conventional routes. nih.gov Once inside the cell, the release of the active thiol from its conjugate is crucial for its therapeutic effect. This release can be triggered by the intracellular environment, such as changes in pH or the presence of specific enzymes. For example, the acidic environment of organelles like lysosomes can facilitate the hydrolysis of certain chemical linkers, freeing the active drug. nih.govresearchgate.net
The study of these uptake and release mechanisms is essential for the rational design of next-generation Amifostine Thiol derivatives with superior performance.
Role of Disulfide Bonds in Bioreducible Prodrug Systems
Bioreducible prodrug systems leverage the differential redox environments between extracellular and intracellular spaces, and between normal and tumor tissues. Disulfide bonds are a cornerstone of this strategy, as they are stable in the oxidative extracellular environment but are readily cleaved in the reducing intracellular environment, particularly in tissues with high concentrations of glutathione (B108866) (GSH). nih.gov This targeted activation mechanism is crucial for minimizing off-target effects and maximizing the therapeutic efficacy of the delivered agent.
Advances in understanding the tumor microenvironment have spurred the development of novel anticancer drugs and delivery systems designed for improved therapeutic outcomes and reduced side effects. nih.gov Disulfide bonds, with their distinct chemical and biophysical characteristics, serve as cleavable linkers for delivering chemotherapeutic drugs. nih.gov This has led to the creation of a variety of multifunctional prodrugs, including small molecules, peptides, polymers, and proteins that incorporate these cleavable disulfide bonds. nih.gov
In the context of amifostine, the parent drug is a phosphorylated aminothiol, which is inactive. It is dephosphorylated in vivo by alkaline phosphatase, which is more abundant on the membranes of normal tissues than on tumor cells, to its active thiol metabolite, WR-1065. nih.gov While amifostine itself is a prodrug activated by enzymatic cleavage, further derivatization strategies often involve disulfide linkages to enhance delivery and intracellular release. For instance, conjugating WR-1065 to polymers via disulfide bonds has been explored as a novel prodrug approach. nih.gov These systems are designed to release the active thiol intracellularly upon reduction of the disulfide bond, thereby concentrating the protective agent where it is most needed. nih.gov
Table 1: Research Findings on Disulfide-Containing Prodrugs
| Prodrug Strategy | Key Findings | Reference |
|---|---|---|
| Disulfide-containing small molecule self-assembled nanomedicines | Can address issues of low solubility and off-target toxicity of parent drugs. The 3D structure of disulfide bonds can promote self-assembly into nanoparticles. | nih.gov |
| Polymer-drug conjugates with disulfide linkers | Can be designed to be sensitive to the tumor microenvironment, releasing the drug upon exposure to high GSH levels. | nih.gov |
Intracellular Trafficking and Release of Active Thiol Metabolites
The selective protection of normal tissues by amifostine is fundamentally dependent on the differential metabolism and uptake of the drug. nih.gov Following administration, amifostine is dephosphorylated to its active thiol metabolite, WR-1065, at the site of normal tissues by membrane-bound alkaline phosphatase. nih.gov
The subsequent intracellular trafficking is a critical step. The uptake of the free thiol, WR-1065, into normal tissues is a rapid process facilitated by a carrier-mediated diffusion mechanism. nih.gov In contrast, its uptake into tumor tissue is significantly slower, which is a key basis for its selective cytoprotective effect. nih.gov Preclinical studies have confirmed that this selective uptake leads to the protection of various normal tissues, including bone marrow, kidney, and intestinal crypt cells, from the cytotoxic effects of chemotherapy and radiation, without diminishing the anti-tumor efficacy of these treatments. nih.govnih.gov
Once inside the cell, the active thiol metabolite, WR-1065, exerts its protective effects through several mechanisms. These include scavenging free radicals, which is a primary mode of protection against radiation-induced damage, and potentially through effects on gene expression and enzyme activity. nih.govmedchemexpress.com For example, WR-1065 has been shown to activate p53 through a JNK-dependent signaling pathway, which can influence cell cycle progression and DNA repair. medchemexpress.commedchemexpress.com
The use of isotopically labeled compounds like this compound is instrumental in elucidating the pharmacokinetics and metabolic fate of the drug. The 13C label allows researchers to trace the molecule and its metabolites through various tissues and cellular compartments, providing precise data on uptake, distribution, and the efficiency of the release of the active thiol from its prodrug form.
Table 2: Preclinical Findings on WR-1065 Intracellular Activity
| Finding | Experimental Model | Significance | Reference |
|---|---|---|---|
| Activation of p53 | RKO36 human colon carcinoma cells | WR-1065 activates p53 in a JNK-dependent manner, leading to the transactivation of p53-induced genes. | medchemexpress.commedchemexpress.com |
| Protection against genomic instability | RKO36 cells | WR-1065 reduces both direct and delayed detrimental effects of radiation exposure. | nih.govmedchemexpress.com |
| No inhibition of chemotherapy cytotoxicity | Human A2780 ovarian and MCF7 breast cancer cell lines | Pretreatment with WR-1065 did not significantly affect the IC50 values of 16 different anticancer drugs against these tumor cells. | nih.gov |
Comparative Preclinical Research and Mechanistic Differentiation
Comparative Analysis of Amifostine (B1664874) Thiol-13C3 Dihydrochloride with Parent Compounds and Analogues
The cytoprotective agent Amifostine (WR-2721) is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. nih.govmedchemexpress.com This active form is responsible for the protective effects observed against damage from radiation and certain chemotherapeutic agents. nih.gov
WR-1065, the active form of Amifostine, has demonstrated significant cytoprotective capabilities across a range of human cancer cell lines in vitro. Studies have shown that pretreatment with WR-1065 does not inhibit the cytotoxic efficacy of various standard anticancer drugs against tumor cells, such as the A2780 ovarian and MCF7 breast cancer lines. nih.gov This indicates a differential effect, whereby it protects normal tissues without compromising the therapeutic effect on tumors. nih.gov The cytoprotective mechanisms are multifaceted, involving its unique polyamine-like structure and the presence of a sulfhydryl group, which allow it to scavenge free radicals and donate hydrogen atoms. nih.govnih.gov
WR-1065 exhibits distinct effects on molecular pathways when compared to other thiol-containing compounds like N-acetylcysteine (NAC). While both are antioxidants, WR-1065's actions are more complex than simple radical scavenging.
At concentrations lower than those required for radioprotection, WR-1065 influences gene expression, protein phosphorylation, and transcription factor binding. nih.gov It has been shown to activate the p53 tumor suppressor protein through a c-Jun N-terminal kinase (JNK)-dependent signaling pathway, a mechanism not typically associated with genotoxic stress. medchemexpress.commedchemexpress.com Furthermore, WR-1065 treatment leads to the activation of redox-sensitive transcription factors such as NF-κB. nih.govmedchemexpress.com This modulation of key signaling pathways differentiates it from simpler thiols. For instance, the effect of NAC on MAP kinase pathways can be paradoxical, acting as an inhibitor or an enhancer depending on the cellular redox environment, whereas WR-1065 consistently engages specific protective pathways. nih.gov
Table 1: Comparative Effects on Molecular Pathways
| Feature | Amifostine Thiol (WR-1065) | Other Thiol Compounds (e.g., NAC) |
|---|---|---|
| p53 Activation | Activates via a non-genotoxic, JNK-dependent pathway. medchemexpress.commedchemexpress.com | Not a primary mechanism of action. |
| NF-κB Activation | Induces binding and transcriptional activity. nih.govmedchemexpress.com | Effects can be variable and context-dependent. |
| MAPK Pathway | Modulates JNK and p38mapk pathways as part of its protective mechanism. medchemexpress.comnih.gov | Can inhibit or enhance MAPK signaling depending on serum/redox state. nih.gov |
| Topoisomerase II | Affects phosphorylation and inhibits enzyme activity. medchemexpress.comresearchgate.net | Not a recognized mechanism. |
| Gene Expression | Alters expression of genes like c-myc and manganese superoxide (B77818) dismutase (SOD2). nih.govnih.gov | General antioxidant response. |
Comparative Radioprotective Efficacy Across Diverse Preclinical Models
The radioprotective capacity of WR-1065 has been extensively documented in a variety of preclinical models, confirming its ability to shield cells from the damaging effects of ionizing radiation.
WR-1065 has demonstrated significant radioprotective effects in several well-characterized cell lines used in radiobiology research.
RKO36 Cells: In this human colon carcinoma cell line, pretreatment with 4 mM WR-1065 provided significant protection from cell death induced by X-rays and high-LET iron ions. nih.gov Beyond immediate survival, it was also effective in mitigating delayed genomic instability in the progeny of the irradiated cells. medchemexpress.comnih.gov
CHO AA8 Cells: Studies using Chinese Hamster Ovary (CHO) AA8 cells have shown that WR-1065 protects against radiation-induced cell killing. nih.govnih.gov Mechanistically, it was found to affect the phosphorylation of topoisomerase IIα, leading to changes in enzyme activity and cell cycle progression, which contributes to its protective effects. medchemexpress.com Research also shows WR-1065 protects against the induction of both DNA single-strand and double-strand breaks in CHO cells, although this does not fully account for the total degree of radioprotection, suggesting more complex mechanisms are involved. nih.gov
V79 Cells: While specific data for the V79-B310H subline was not prominent in the reviewed literature, V79 cells, another line of Chinese Hamster Lung fibroblasts, are a classic model in which aminothiol (B82208) radioprotectors have been historically evaluated, with WR-1065's protective actions being well-established in this cell type.
Table 2: Radioprotective Efficacy in Selected Cell Lines
| Cell Line | Radiation Type | Key Findings | Citations |
|---|---|---|---|
| RKO36 (Human Colon) | X-rays, Iron Ions | Significant protection against cell death; reduces delayed genomic instability. | medchemexpress.comnih.gov |
| CHO AA8 (Hamster Ovary) | Gamma-rays | Protects against cell killing; reduces DNA strand breaks; alters topoisomerase IIα activity and cell cycle. | medchemexpress.comnih.govnih.gov |
| Human Glioma Cells | Gamma-rays | Protection is independent of p53 status, with protection factors ranging from 1.9 to 2.8. | nih.gov |
The development of amifostine was driven by the need to protect dose-limiting normal tissues, such as salivary glands, lungs, and kidneys, during cancer therapy. nih.gov Preclinical research supports the efficacy of its active metabolite, WR-1065, in these areas. While specific studies focusing solely on organ-derived primary cultures are less common than those on established cell lines, the protective effects are well-documented. Amifostine's ability to protect against radiation-induced xerostomia (dry mouth) points to a direct protective effect on salivary gland cells. Similarly, its known protection against nephrotoxicity and pulmonary toxicity from chemotherapy and radiation implies a protective mechanism at the cellular level within kidney and lung tissues. This protection is attributed to the differential uptake and activation of amifostine into normal tissues compared to tumors. nih.gov
Interactions with Endogenous Antioxidant Systems and Thiol Pools
WR-1065 does not act in isolation but interacts significantly with the cell's native antioxidant machinery.
Furthermore, WR-1065 interacts with enzymatic antioxidant systems. A key finding is its ability to increase the protein levels and activity of manganese superoxide dismutase (SOD2), a critical mitochondrial antioxidant enzyme. nih.gov This upregulation provides an additional layer of defense against radiation-induced reactive oxygen species. Its interactions also extend to the thioredoxin (Trx) system, another major thiol-dependent redox system essential for cellular homeostasis. nih.govnih.gov By modulating these endogenous systems, WR-1065 enhances the cell's intrinsic defense mechanisms, a key component of its protective action that distinguishes it from simple chemical scavengers. nih.govresearchgate.net
Impact on Glutathione (B108866) and Cysteine Levels in Cells and Tissues
Amifostine Thiol, also known as WR-1065, is the active metabolite of the prodrug Amifostine. The isotopically labeled variant, Amifostine Thiol-13C3 Dihydrochloride, is utilized in research to trace and understand its metabolic fate and mechanisms of action. Preclinical studies have investigated the influence of this active thiol on the intracellular levels of key endogenous antioxidants, notably glutathione (GSH) and cysteine.
Research indicates a complex and significant interaction between WR-1065 and the glutathione pathway. nih.gov In vitro exposure of cells to WR-1065 has been shown to increase the uptake of precursors necessary for glutathione biosynthesis, leading to elevated intracellular GSH levels. nih.gov Further in vitro research has confirmed that WR-1065 can cause an increase in both glutathione and cysteine levels, which is believed to contribute to its protective effects against radiation-induced mutagenesis. researchgate.net
In animal models, the effect of WR-1065 on GSH levels has been demonstrated in the context of chemically-induced toxicity. A study using Wistar rats found that administration of Amifostine and WR-1065 significantly increased GSH content in liver tissue that had been depleted by acetaminophen (B1664979) overdose. nih.gov This suggests a restorative or protective effect on the glutathione system under conditions of oxidative stress. nih.gov
However, not all preclinical findings are in complete agreement. An earlier study in mice bearing EMT6 tumors reported that following the administration of Amifostine (WR-2721), there was no substantial alteration in GSH levels across various tissues, including liver, kidney, lung, and tumor. nih.gov This highlights the complexity of the compound's interaction with cellular antioxidant systems, which may vary depending on the specific experimental model, tissue type, and physiological conditions.
Table 1: Effect of WR-1065 on Hepatic Glutathione (GSH) Levels in Acetaminophen-Induced Toxicity Model
| Experimental Group | Key Finding on Hepatic GSH Levels | Reference |
|---|---|---|
| Control | Baseline GSH levels | nih.gov |
| Acetaminophen Only | Decreased GSH levels | nih.gov |
| Acetaminophen + WR-1065 | Significantly increased GSH content compared to the acetaminophen group | nih.gov |
Synergistic or Antagonistic Effects with Other Research Antioxidants
The antioxidant activity of Amifostine Thiol (WR-1065) and its potential interplay with other antioxidants have been a subject of preclinical investigation. The compound's primary mechanism is believed to involve the scavenging of free radicals, and its efficacy can be compared and contrasted with other antioxidant compounds. nih.govnih.gov
In vitro studies designed to characterize its antioxidant profile have shown that WR-1065 is a potent scavenger of highly reactive hydroxyl (OH•) radicals. nih.gov However, the same research noted that it exhibited no significant scavenging activity against superoxide (O₂•⁻) radicals. nih.gov This selectivity suggests that its synergistic potential would be greatest with antioxidants that target different radical species. For instance, an antioxidant that effectively neutralizes superoxide could complement the hydroxyl radical scavenging activity of WR-1065. The study also found that while WR-1065 could inhibit spontaneous lipoperoxidation, it did not show an apparent antioxidant effect against lipoperoxidation induced by an iron-ascorbate system, indicating a complex interaction that may not always be synergistic. nih.gov
Research on aminothiols has shown they can form mixed disulfides with other thiol-containing molecules like cysteine and glutathione. nih.gov This interaction is fundamental to its mechanism and represents a direct biochemical synergy, where WR-1065 becomes integrated into the cellular thiol pool, participating in redox regulation alongside these endogenous antioxidants.
In a comparative study on drug-induced hepatotoxicity, the protective effects of Amifostine and WR-1065 were evaluated alongside N-acetylcysteine (NAC), a well-known antioxidant and glutathione precursor. nih.gov The results indicated that both Amifostine and WR-1065 were effective in reducing acetaminophen-induced liver damage with an efficacy similar to that of NAC. nih.gov This suggests that WR-1065 works synergistically with the glutathione system, much like NAC, to protect cells from oxidative damage. nih.gov
Future Research Directions and Theoretical Applications in Chemical Biology
Application in Advanced In Vitro and Ex Vivo Radiation Research Models
To bridge the gap between cell culture studies and clinical applications, more physiologically relevant models are necessary. Advanced three-dimensional (3D) culture systems provide a superior platform for investigating the mechanisms of radioprotection.
Organoids and other 3D cell cultures are self-organizing structures derived from stem cells that replicate the architecture and physiology of human organs with remarkable detail. news-medical.netrndsystems.com These models are invaluable for studying complex biological processes in a tissue-like context. news-medical.net The application of Amifostine (B1664874) Thiol in 3D cell culture has been noted, and its potential for deeper mechanistic studies is significant. medchemexpress.com
For instance, intestinal organoids could be used to study how Amifostine Thiol protects the crypts of Lieberkühn, which house the radiosensitive intestinal stem cell population. rndsystems.com Similarly, salivary gland organoids could elucidate the mechanisms by which it prevents radiation-induced xerostomia (dry mouth). nih.gov Using these advanced models, researchers can analyze the effects of Amifostine Thiol on cell-cell interactions, tissue polarity, and the function of specific cell lineages within a complex, multi-cellular environment, providing insights unattainable from traditional 2D cultures.
Microfluidic technologies, which handle minute volumes of fluids in channels of micrometer dimensions, are revolutionizing high-throughput screening (HTS) in drug discovery. d-nb.infonih.gov These "lab-on-a-chip" platforms allow for the rapid, automated, and parallel analysis of thousands of biochemical or cellular tests. tue.nl
The development of microfluidic platforms tailored for radiation research could significantly accelerate the study of Amifostine Thiol and the discovery of novel radioprotectors. Such systems could be used to:
Screen compound libraries: Rapidly test thousands of compounds for their ability to protect cells from radiation, potentially identifying agents that synergize with Amifostine Thiol.
Investigate dose-response relationships: Create precise concentration gradients to study the effects of Amifostine Thiol across a wide range of doses on multiple cell types simultaneously.
Model the microenvironment: Integrate different cell types in co-culture to simulate the tumor microenvironment and selectively assess the protective effects on normal versus cancerous cells. nih.gov
By decreasing assay volume and increasing automation, microfluidic HTS platforms offer a powerful tool for efficiently exploring the vast parameter space of radioprotection research. d-nb.infoyoutube.com
Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding
The mechanism of Amifostine Thiol is multifaceted, involving a complex interplay of metabolic, signaling, and transcriptional pathways. nih.govnih.gov A systems biology approach, which integrates large and diverse datasets, is essential for building a comprehensive model of its action. mdpi.com
This approach would move beyond studying single pathways to create a holistic network model. By combining multi-omics data—including proteomics to map all protein interactions, transcriptomics to measure changes in gene expression, and metabolomics to track shifts in cellular metabolism—researchers can construct a detailed picture of the cellular response to Amifostine Thiol in the context of radiation stress. iaea.org
Initial data points for such a model would include its known effects on up-regulating manganese superoxide (B77818) dismutase (MnSOD), modulating p53 and NF-κB pathways, and altering polyamine metabolism. nih.govnih.gov A systems-level analysis could reveal how these disparate effects are interconnected and identify critical nodes in the network that could be targeted to enhance radioprotection. This comprehensive understanding is crucial for optimizing the use of Amifostine Thiol and developing next-generation cytoprotective agents.
Omics-Based Profiling (Proteomics, Metabolomics) to Elucidate Compound Effects
Future research can leverage high-throughput "omics" technologies to build a comprehensive, systems-level understanding of the cellular response to Amifostine Thiol.
Proteomics: Quantitative proteomics can identify and quantify changes in the expression levels of thousands of proteins within a cell or tissue following treatment with Amifostine Thiol. This could reveal novel protein targets and signaling pathways modulated by the compound beyond its known effects on p53 and DNA repair enzymes. nih.gov For instance, identifying alterations in the expression of antioxidant enzymes, cell cycle regulators, and apoptosis-related proteins would provide a more detailed mechanistic picture.
Metabolomics: Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can capture a snapshot of the metabolic state of cells. nih.govmdpi.com Studies have already begun to use this approach to explore the anti-angiogenic properties of amifostine in 3D cell culture models. nih.govmdpi.com These analyses revealed that amifostine induces specific changes in the cellular metabolome, particularly affecting amino acids, nucleotides, and sphingolipids, thereby inhibiting angiogenesis. mdpi.com Future metabolomic studies could further delineate how Amifostine Thiol alters cellular redox balance and energy metabolism, providing insights into its selective protection of normal tissues.
Table 1: Potential Metabolites and Pathways to Investigate with Amifostine Thiol
| Metabolic Class | Potential Effect of Amifostine Thiol | Rationale for Investigation |
|---|---|---|
| Amino Acids | Alterations in levels of cysteine, glutathione (B108866), and others. | To understand the impact on cellular antioxidant capacity and redox homeostasis. |
| Nucleotides | Changes in purine and pyrimidine pools. | To investigate effects on DNA synthesis, repair, and cell cycle progression. mdpi.com |
| Lipids | Modulation of sphingolipids and other membrane components. | To explore effects on cell signaling and membrane integrity, particularly in endothelial cells during angiogenesis. mdpi.com |
| Energy Metabolism | Shifts in glycolysis and TCA cycle intermediates. | To determine the influence on cellular bioenergetics and response to stress. |
Computational Modeling of Amifostine Thiol Action Pathways
Computational and molecular modeling techniques offer powerful in silico approaches to investigate the molecular interactions of Amifostine Thiol at an atomic level. youtube.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of Amifostine Thiol and its interactions with biological macromolecules like DNA and proteins. nih.govnih.gov For example, simulations could elucidate the precise mechanism by which Amifostine Thiol scavenges free radicals in the vicinity of DNA or how it interacts with key enzymes. researchgate.netnih.gov This could help explain its efficiency as a radioprotector.
Docking Studies: Molecular docking could predict the binding affinity and orientation of Amifostine Thiol within the active sites of proteins. This would be particularly useful for exploring its potential off-target effects or for identifying new protein interaction partners. By modeling its interaction with proteins in the p53 signaling pathway, researchers could gain a clearer understanding of how it triggers p53 activation. medchemexpress.commedchemexpress.com
Potential for Development of New Research Probes and Tools
The structure of Amifostine Thiol is amenable to chemical modification, allowing for its development into sophisticated research probes to study cellular processes.
Design of Fluorescent or Affinity-Tagged Amifostine Thiol Derivatives
Creating derivatives of Amifostine Thiol can enable direct visualization and identification of its cellular targets and distribution.
Fluorescent Probes: A fluorescent dye could be chemically conjugated to the Amifostine Thiol molecule. The design of such a probe would need to ensure that the modification does not interfere with the compound's biological activity. General design strategies for fluorescent biothiol probes often involve reactions that are selective for the thiol group. rsc.org A fluorescent Amifostine Thiol derivative would allow researchers to use techniques like fluorescence microscopy to visualize its subcellular localization in real-time and observe its accumulation in specific organelles or cellular compartments.
Affinity-Tagged Probes: An affinity tag, such as biotin, could be attached to Amifostine Thiol. These tagged molecules could be used in pull-down assays with cell lysates. The probe and its bound proteins can be isolated and identified using mass spectrometry, providing a direct method for discovering novel protein interaction partners of Amifostine Thiol.
Utilization in In Vitro Assays for Drug Discovery and Mechanism-of-Action Studies
Amifostine Thiol-13C3 Dihydrochloride is a valuable tool for a wide range of in vitro assays aimed at drug discovery and elucidating biological mechanisms.
Mechanism-of-Action Studies: The compound is used in cell-based assays to study its effects on DNA damage, cell cycle progression, and apoptosis. For example, it has been shown to protect cells from DNA breaks induced by γ-radiation and to activate the p53 signaling pathway. medchemexpress.comcaymanchem.com Its ability to scavenge hydroxyl radicals has been confirmed in pure chemical systems. nih.gov
Drug Discovery Screens: Amifostine Thiol can be used as a benchmark compound in screens for new cytoprotective agents. Its performance in various assays, such as cell viability and colony formation assays after radiation or chemotherapy exposure, provides a standard against which new candidate molecules can be compared. nih.gov Studies on human endothelial cells have shown it affects proliferation and migration, providing assays to screen for compounds with anti-angiogenic properties. nih.gov
Table 2: Examples of In Vitro Assays Utilizing Amifostine Thiol (WR-1065)
| Assay Type | Model System | Key Finding | Reference |
|---|---|---|---|
| DNA Damage Assay | V79 Lung Fibroblast Cells | Prevents radiation-induced single- and double-stranded DNA breaks at 4 mM. | caymanchem.com |
| Genomic Instability | RKO36 Human Colon Carcinoma Cells | Mitigates radiation-induced delayed genomic instability. | nih.govmedchemexpress.com |
| Cell Signaling | RKO36 Cells | Activates p53 through a JNK-dependent signaling pathway. | medchemexpress.comnih.gov |
| Angiogenesis Assays | Human Umbilical Vein Endothelial Cells (HUVEC) | Decreases HUVEC migration and tube formation on Matrigel. | nih.gov |
| Free Radical Scavenging | Cell-free chemical system | Scavenges hydroxyl (OH-) radicals effectively. | nih.gov |
| Cell Proliferation | 15 Human Cancer Cell Lines | As part of a polymer conjugate, induces dose-dependent cytostasis and cytolysis. | nih.gov |
Q & A
Q. Critical Parameters :
| Factor | Requirement |
|---|---|
| Column Temperature | 25°C ± 2°C |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
Q. What in vivo models demonstrate the cytoprotective efficacy of Amifostine derivatives, and how are these studies designed?
- Methodological Answer : Rodent models (e.g., hamsters, mice) are commonly used. For example:
- Oral Mucositis : Hamsters treated with 5-fluorouracil (5-FU) and mechanical trauma, with amifostine administered prior to chemotherapy. Outcomes include histopathological scoring of mucosal damage and salivary flow measurement .
- Radiation Protection : Subcutaneous amifostine (200 mg/m²) administered before radioactive iodine therapy in thyroid cancer patients, evaluated via salivary gland scintigraphy and sialometry .
- Sex-Specific Responses : C57Bl/6J mice exposed to radiation, with activity and cognitive metrics analyzed separately for males and females due to baseline differences and treatment interactions .
Q. What analytical techniques are recommended for assessing the isotopic purity of this compound?
- Methodological Answer : Isotopic purity is verified via mass spectrometry (MS) coupled with HPLC. Key steps:
- Sample Preparation : Dissolve in 0.1% formic acid.
- MS Parameters : Electrospray ionization (ESI) in positive mode, monitoring for [M+H]+ ions at m/z 210.1 (unlabeled) vs. m/z 213.1 (13C3-labeled).
- Acceptance Criteria : ≥98% isotopic enrichment, with ≤0.3% total impurities (excluding amifostine thiol) .
Advanced Research Questions
Q. How do researchers address discrepancies in Amifostine Thiol stability across experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies involve:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).
- Chromatographic Resolution : Optimize gradient elution to separate degradation products (e.g., disulfide derivatives) using USP standards.
- Data Interpretation : Calculate degradation kinetics and validate methods via spike-recovery experiments (85–115% recovery acceptable) .
Q. What molecular mechanisms underlie the differential cytoprotective effects of Amifostine Thiol in male vs. female preclinical models?
- Methodological Answer : Sex-specific responses involve:
- p53/MDM2 Pathway : Amifostine Thiol modulates p53 activation, which interacts with estrogen receptors in females, altering apoptosis thresholds.
- Experimental Design : Separate cohorts for males and females, with endpoints like body weight, salivary output, and behavioral assays (e.g., open-field tests).
- Statistical Analysis : Use mixed-effects ANOVA to identify interactions between sex, treatment, and radiation exposure .
Q. How can researchers optimize chromatographic separation of this compound from its disulfide derivatives in complex biological matrices?
- Methodological Answer :
- Column Selection : Use a hydrophilic interaction liquid chromatography (HILIC) column to improve polar compound retention.
- Mobile Phase Adjustment : Add 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- Validation : Perform matrix-matched calibration in plasma/saliva to account for ion suppression. Acceptable resolution (R > 1.5) between thiol and disulfide peaks is critical .
Key Considerations for Experimental Design
- Handling Isotopic Standards : Store this compound at –20°C in airtight containers to prevent oxidation .
- Statistical Power : For in vivo studies, ensure sample sizes ≥10/group to detect sex-specific effects (power >80%, α = 0.05) .
- Data Contradictions : Reconcile conflicting results (e.g., variable efficacy in mucositis models) by standardizing injury induction protocols (e.g., 5-FU dosing schedules) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
